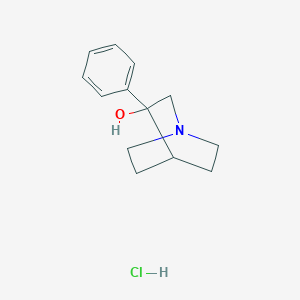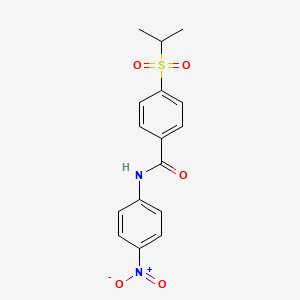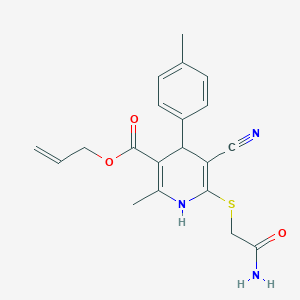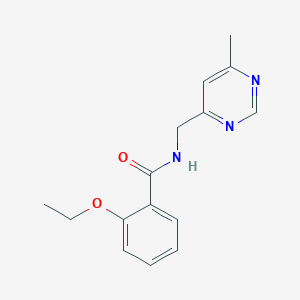
3-Phenylquinuclidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylquinuclidin-3-ol hydrochloride (3-PQHCl) is a synthetic compound with a wide range of applications in scientific research. It is a quinuclidine derivative that is used in a variety of laboratory experiments, from biochemical and physiological studies to pharmacological applications. 3-PQHCl is a white crystalline powder, soluble in water and ethanol, and with a melting point of 231-233°C. The compound has been used in a number of studies due to its unique properties, such as its low toxicity, low volatility, and low reactivity.
科学的研究の応用
Antimalarial Activity
- 3-Phenylquinuclidin-3-ol hydrochloride derivatives demonstrate significant antimalarial potency. Studies indicate their effectiveness against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects in humans (Werbel et al., 1986).
Antimicrobial Activity
- Compounds synthesized from this compound exhibit potent antimicrobial properties. Research shows effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans (B'Bhatt & Sharma, 2017).
Chemical Synthesis and Processing
- The compound plays a role in chemical synthesis processes, particularly in enantioselective hydrolysis and subsequent applications in pharmacology. Its role in producing neuromodulators acting on muscarinic receptors highlights its importance in medicinal chemistry (Nomoto et al., 2003).
Neuroprotective and Anticonvulsant Activities
- Studies on derivatives of this compound show potential neuroprotective effects. They exhibit strong inhibition of certain receptors in the brain, suggesting possible applications in treating neurological disorders (Ohtani et al., 2002).
Biological Activity in Cell Membranes
- Research on hydrochlorides of related compounds reveals their ability to produce a membrane-stabilizing effect, impacting cell membrane components. Though not significantly antioxidant, their bioactivity in cellular contexts is noted (Малакян et al., 2010).
Alzheimer's Disease Treatment Research
- The compound's derivatives are involved in the synthesis of drugs for Alzheimer's disease treatment, demonstrating the utility of this compound in developing treatments for neurodegenerative diseases (Li et al., 2018).
Antihistamine Drug Production
- It's used in the production of antihistamine drugs, with its derivatives serving as impurities in the manufacturing process. This indicates its role in medicinal chemistry and drug development (Puriņš et al., 2020).
Repurposing for COVID-19 Treatment
- Research includes screening for inhibitors against the SARS-CoV-2 virus, illustrating the compound's potential in repurposing for emergent infectious diseases (Chiou et al., 2021).
5-HT2A Receptor Antagonist Study
- Studies on derivatives of this compound show their role as 5-HT2A receptor antagonists. This implies potential applications in psychiatric and neurological disorders (Ogawa et al., 2002).
Stress Condition Stability Studies
- Investigations into the stability of related substances under stress conditions highlight the compound's robustness and potential pharmaceutical applications (Гендугов et al., 2021).
特性
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXEYSORZZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)





